molecular formula C20H17FN4O3S B2432570 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251670-12-8

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2432570
CAS No.: 1251670-12-8
M. Wt: 412.44
InChI Key: QVLUDBUCCYWYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 2 (SIK2), a key regulator of the cAMP response element-binding protein (CREB) pathway and other signaling cascades. This compound has emerged as a critical pharmacological tool for dissecting the role of SIK2 in various disease contexts. Its primary research value lies in the investigation of cancer biology, particularly in ovarian cancer, where SIK2 is implicated in mitotic progression, centrosome amplification, and tumor cell survival. By inhibiting SIK2, this compound can induce mitotic arrest and apoptosis in susceptible cancer cell lines. Furthermore, SIK2 inhibition influences immunology and inflammation research by modulating the production of anti-inflammatory cytokines like IL-10 in macrophages, thereby affecting innate immune responses. Research also explores its potential in fibrotic diseases and in modulating the LKB1-SIK signaling circuitry. The precise mechanism of action involves binding to the kinase domain of SIK2, which alters the phosphorylation of downstream substrates such as CRTCs (CREB regulated transcription coactivators), ultimately reprogramming gene expression and affecting critical cellular processes from metabolism to cell division. This makes the compound invaluable for probing novel therapeutic strategies targeting the SIK kinase family.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c21-15-8-10-16(11-9-15)23-19(26)13-24-14-25(17-5-2-1-3-6-17)20-18(29(24,27)28)7-4-12-22-20/h1-12H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUDBUCCYWYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-e][1,2,4]thiadiazine ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Overview

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide is a complex heterocyclic compound with significant potential in various scientific and industrial applications. Its unique structural features allow it to interact with biological systems and serve as a valuable building block in organic synthesis.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development targeting various diseases.

Case Studies:

  • Enzyme Inhibition: Studies have shown that derivatives of this compound can inhibit certain enzymes involved in cancer progression. For instance, compounds with similar structural motifs have been documented to disrupt the activity of kinases associated with tumor growth.
  • Antimicrobial Activity: Some research has highlighted the compound's potential as an antimicrobial agent against various pathogens, suggesting its application in developing new antibiotics.

Organic Synthesis

Due to its complex structure, this compound serves as an important intermediate in synthesizing more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals.

Synthesis Pathways:

  • Multi-step reactions involving cyclization and functional group modifications are typical for synthesizing derivatives of this compound. The availability of various substituents allows for the exploration of structure-activity relationships (SAR).
Synthesis Method Description
CyclizationFormation of the pyrido[2,3-e][1,2,4]thiadiazine core through controlled reactions with specific precursors.
FunctionalizationIntroduction of different functional groups to modify biological activity and solubility.

Material Science

The unique properties of this compound make it applicable in developing new materials with specific functionalities. Its incorporation into polymer matrices or coatings can enhance material performance.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds share a similar core structure and exhibit comparable biological activities.

    1,2,4-Benzotriazines: These compounds also feature a heterocyclic ring system and are known for their diverse applications in medicinal chemistry.

Uniqueness

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both a pyrido[2,3-e][1,2,4]thiadiazine core and a fluorophenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(1,1-Dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of approximately 394.4 g/mol. The structure features a pyrido[2,3-e][1,2,4]thiadiazine ring system that contributes to its distinctive biological properties.

PropertyValue
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
CAS Number1251632-64-0

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit significant anticancer activity against various human cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against several cancer types:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Findings

In vitro studies have reported varying degrees of cytotoxicity with IC50 values ranging from 25 to 97 µM across different cell lines:

Cell LineIC50 (µM)
HCT-1169 - 42
MCF-725 - 83
HeLa25 - 97

These findings suggest that the presence of specific substituents on the phenyl moiety enhances the anticancer activity of the compound. Notably, compounds with fluorine or methoxy groups demonstrated improved efficacy compared to their unsubstituted counterparts .

While the precise mechanism by which this compound exerts its anticancer effects remains under investigation, it is hypothesized that the heterocyclic structure may interact with cellular pathways involved in proliferation and apoptosis. Compounds containing thiadiazine rings have been noted for their ability to inhibit key enzymes involved in cancer cell growth and survival.

Other Biological Activities

Beyond its anticancer potential, preliminary studies suggest that this compound may also possess:

  • Antimicrobial Activity : Initial screenings indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Related compounds have shown promise as COX-II inhibitors, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on related compounds within the pyrido[2,3-e][1,2,4]thiadiazine class:

  • Study on Anticancer Activity : A study published in Molecules reported that similar compounds exhibited moderate to strong cytotoxicity against human cancer cell lines with a notable structure-activity relationship observed .
  • Evaluation of Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of related thiadiazine derivatives against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What structural features of this compound are critical for its reactivity and biological activity?

Answer:
The compound’s reactivity and bioactivity arise from its hybrid heterocyclic core (pyrido-thiadiazine with a sulfone group) and substituents (4-fluorophenyl acetamide). Key features include:

  • Sulfone group (1,1-dioxido): Enhances electrophilicity and hydrogen-bonding capacity, influencing interactions with biological targets .
  • Pyrido-thiadiazine ring: Provides rigidity and π-π stacking potential, common in kinase inhibitors and enzyme modulators .
  • 4-Fluorophenyl acetamide: The fluorine atom increases lipophilicity and metabolic stability, while the acetamide moiety enables hydrogen-bond donor/acceptor interactions .
    Methodological Insight: Use density functional theory (DFT) to map electrostatic potential surfaces and identify reactive hotspots .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Contradictions often stem from assay-specific variables (e.g., cell line variability, off-target effects). Mitigation strategies include:

  • Dose-response validation: Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments .
  • Target engagement assays: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .
  • Counter-screening: Test against related enzymes/receptors (e.g., kinase panels) to rule out promiscuity .
    Example: If antiproliferative activity in cancer cells contradicts weak enzyme inhibition, assess cellular permeability via LC-MS quantification of intracellular compound levels .

Basic: What synthetic strategies are effective for constructing the pyrido-thiadiazine core?

Answer:
The core is typically built via:

Cyclocondensation: React a pyridine-2,3-diamine derivative with CS₂ under basic conditions to form the thiadiazine ring .

Oxidation: Treat with H₂O₂ or oxone to introduce the sulfone group (1,1-dioxido) .

Acetamide coupling: Use EDC/HOBt-mediated amidation to attach the 4-fluorophenylacetamide .
Key Parameters: Optimize reaction temperature (60–80°C for cyclocondensation) and solvent polarity (DMF for amidation) to suppress side reactions .

Advanced: How can crystallographic data improve structure-activity relationship (SAR) studies?

Answer:
X-ray crystallography reveals precise binding conformations and non-covalent interactions. Steps include:

  • Co-crystallization: Soak the compound with its target protein (e.g., kinase or protease) and solve the structure using SHELX .
  • Electron density analysis: Identify critical interactions (e.g., hydrogen bonds with the sulfone group, hydrophobic packing with the fluorophenyl ring) .
  • SAR refinement: Modify substituents to enhance interactions observed in the crystal structure (e.g., introducing bulkier groups to fill hydrophobic pockets) .
    Case Study: A similar thienopyrimidine derivative showed improved IC₅₀ by 10-fold after crystallography-guided substitution at the acetamide position .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy: Assign peaks for the sulfone (δ 3.5–4.0 ppm for S=O), pyrido-thiadiazine protons (δ 7.0–8.5 ppm), and acetamide (δ 2.1 ppm for CH₃) .
  • HRMS: Confirm molecular weight (expected [M+H]⁺: ~456.12 g/mol) and isotopic patterns for sulfur/fluorine .
  • HPLC-PDA: Assess purity (>98%) and detect trace impurities from incomplete oxidation or coupling steps .

Advanced: How to design a mechanistic study to identify the compound’s mode of action?

Answer:

  • Transcriptomics/proteomics: Perform RNA-seq or SILAC labeling to identify differentially expressed pathways .
  • Kinase profiling: Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to pinpoint inhibited targets .
  • CRISPR screening: Knock out candidate targets in cell lines and assess resistance to the compound .
    Data Integration: Combine omics data with molecular docking (AutoDock Vina) to prioritize hypotheses .

Basic: What are common pitfalls in optimizing the compound’s solubility for in vivo studies?

Answer:

  • Low aqueous solubility: Address via salt formation (e.g., HCl salt for basic groups) or co-solvents (10% DMSO/PEG-400) .
  • Aggregation: Monitor via dynamic light scattering (DLS) and add surfactants (e.g., 0.1% Tween-80) .
    Validation: Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict oral bioavailability .

Advanced: How to evaluate metabolic stability using in vitro models?

Answer:

  • Liver microsomes: Incubate with human/rat microsomes (1 mg/mL) and NADPH; quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP inhibition assay: Test against CYP3A4/2D6 to identify metabolic liabilities .
  • Metabolite ID: Use high-resolution MS/MS to identify hydroxylation or glucuronidation products .
    Optimization: Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Basic: What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME: Predicts logP, GI absorption, and BBB permeability based on SMILES input .
  • Protox-II: Estimates toxicity (e.g., hepatotoxicity, Ames mutagenicity) .
  • Molecular dynamics (GROMACS): Simulates membrane permeation and protein binding kinetics .
    Validation: Cross-check predictions with experimental Caco-2 permeability and hERG inhibition data .

Advanced: How to address off-target effects in lead optimization?

Answer:

  • Selectivity profiling: Screen against 100+ targets (e.g., Eurofins SafetyScreen44) to identify off-target hits .
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., replace fluorophenyl with chlorophenyl) and compare selectivity .
  • Cryo-EM: Resolve off-target binding conformations to guide rational design .
    Case Study: A thiadiazine analog reduced hERG affinity by 50-fold after replacing a basic amine with a neutral methyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.